2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-
Description
Systematic Nomenclature and CAS Registry Analysis
The compound 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- is systematically named 5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride according to IUPAC guidelines. Its CAS Registry Number is 61941-90-0 , consistent across multiple commercial and academic sources. Synonyms include 5-[3-(TRifluoromethyl)phenyl]-2-furoyl chloride and 5-(3-trifluoromethyl-phenyl)-furan-2-carbonyl chloride, reflecting variations in substituent positioning descriptors.
The nomenclature follows:
- Furan-2-carbonyl chloride as the parent structure (2-furoyl chloride backbone).
- 5-[3-(trifluoromethyl)phenyl] substituent indicating a trifluoromethyl group at the meta-position of the appended phenyl ring.
Molecular Formula and Weight Calculations
The molecular formula C₁₂H₆ClF₃O₂ derives from:
- Furan core : C₄H₃O.
- Carbonyl chloride group : COCl.
- 3-(Trifluoromethyl)phenyl substituent : C₆H₃F₃.
Table 1: Molecular formula and weight analysis
| Component | Contribution to Molecular Weight |
|---|---|
| C₁₂ (12 carbons) | 12 × 12.01 = 144.12 g/mol |
| H₆ (6 hydrogens) | 6 × 1.008 = 6.048 g/mol |
| Cl (1 chlorine) | 35.45 g/mol |
| F₃ (3 fluorines) | 3 × 19.00 = 57.00 g/mol |
| O₂ (2 oxygens) | 2 × 16.00 = 32.00 g/mol |
| Total | 274.618 g/mol (274.62 Da) |
This matches experimental values from suppliers (274.62 Da). The trifluoromethyl group contributes 57.00 g/mol , accounting for ~20.7% of the total mass.
X-ray Crystallographic Studies of Furan-Based Acyl Chlorides
While direct X-ray data for 5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride is unavailable, studies on related furan-based acyl chlorides reveal key structural features:
Furan ring geometry :
Acyl chloride conformation :
Substituent effects :
Table 2: Inferred crystallographic parameters
| Parameter | Value | Source Compound |
|---|---|---|
| C=O bond length | 1.21 Å | 1-(2-Furoyl)thiourea |
| Dihedral angle (Ph-CF₃) | 34.8° | Triazolo-pyrimidine |
| Furan puckering | 0.03 Å deviation | Pyrazole derivatives |
Comparative Structural Analysis with Substituted Benzoyl Chlorides
Key differences emerge when comparing this furan-based acyl chloride to substituted benzoyl chlorides like 4-(trifluoromethyl)benzoyl chloride :
Table 3: Structural comparison
| Feature | 5-[3-(Trifluoromethyl)phenyl]furan-2-carbonyl chloride | 4-(Trifluoromethyl)benzoyl chloride |
|---|---|---|
| Aromatic system | Furan (O-heterocycle) | Benzene |
| Ring resonance energy | ~16 kcal/mol (furan) | ~36 kcal/mol (benzene) |
| C=O bond length | 1.21 Å | 1.19 Å |
| Cl–C=O bond angle | 119.5° | 120.2° |
| Electron-withdrawing effect | CF₃ (σₚ = 0.54) + furan’s electron deficiency | CF₃ (σₚ = 0.54) |
Electronic effects :
Steric considerations :
Reactivity implications :
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)10-5-4-9(18-10)7-2-1-3-8(6-7)12(14,15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCONVZSRNZPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378178 | |
| Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61941-90-0 | |
| Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- typically involves the reaction of 5-(3-trifluoromethylphenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Scientific Research Applications
2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity Differences: Acyl chlorides (e.g., the target compound and 5-(3,5-dichlorophenoxy)-2-furancarbonyl chloride) exhibit higher reactivity than aldehydes or esters due to the electrophilic –COCl group. This makes them prone to hydrolysis and nucleophilic substitution .
Safety Profiles: Acyl chlorides universally require careful handling due to corrosive and lachrymatory properties. For example, 5-(3,5-dichlorophenoxy)-2-furancarbonyl chloride mandates first-aid measures for inhalation exposure . Limited toxicological data are noted for fluorinated furan derivatives (e.g., Thiophene fentanyl hydrochloride’s incomplete safety profile ), emphasizing the need for precaution.
Structural Influence on Applications :
Biological Activity
2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl] is a synthetic organic compound characterized by a furan ring with a trifluoromethyl-substituted phenyl group and a carbonyl chloride functional group. This unique structure has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C₁₂H₆ClF₃O₂
- Molecular Weight : 274.62 g/mol
- Structure : The compound features a furan core with substituents that enhance its chemical reactivity and biological activity.
The biological activity of 2-furancarbonyl chloride is attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance lipophilicity and stability, which can improve binding affinity to enzymes and receptors involved in various biochemical pathways. The carbonyl chloride moiety may also facilitate nucleophilic attack by biological molecules, leading to modifications in protein function or cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. For instance:
- A study on trifluoromethyl-substituted salicylanilides demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL for certain derivatives . This suggests that similar derivatives of 2-furancarbonyl chloride may possess comparable antimicrobial efficacy.
Anticancer Activity
The anticancer potential of furan derivatives has been explored extensively:
- In studies involving furan-based compounds, several derivatives showed promising cytotoxic effects against various cancer cell lines. For example, certain furanopyridone derivatives demonstrated IC₅₀ values as low as 0.655 µg/mL against KYSE70 and KYSE150 cell lines . While specific data on 2-furancarbonyl chloride is limited, its structural similarities suggest potential for similar anticancer activity.
Anti-inflammatory Effects
The presence of the trifluoromethyl group has been linked to anti-inflammatory properties in various compounds:
- Compounds with similar structures have been reported to modulate inflammatory pathways effectively, although direct studies on 2-furancarbonyl chloride are still needed to confirm these effects.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 5-[3-(trifluoromethyl)phenyl]-2-furancarbonyl chloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a trifluoromethylphenyl group to a functionalized furan precursor. A two-step approach is often employed:
Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-(trifluoromethyl)phenyl group at the 5-position of furan.
Chlorination of the carbonyl group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, dehydration of intermediate formamides with POCl₃ has been effective in analogous systems .
Optimization Tips:
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track carbonyl chloride formation.
- Adjust stoichiometry of chlorinating agents (e.g., 1.5–2.0 equivalents of SOCl₂) to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substitution patterns on the furan and phenyl rings. The deshielded carbonyl carbon (C=O) typically appears at ~160–170 ppm .
- ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -60 to -65 ppm).
- X-ray Crystallography :
- Mass Spectrometry :
- HRMS (ESI/TOF) verifies molecular weight and detects fragmentation patterns (e.g., loss of Cl⁻ from the acyl chloride group).
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the furancarbonyl chloride?
Methodological Answer: The -CF₃ group:
- Reduces electron density on the phenyl ring, directing electrophilic substitutions to the meta position relative to itself.
- Enhances stability of the acyl chloride by polarizing the C=O bond, making it more reactive toward nucleophiles (e.g., amines, alcohols).
Experimental Validation : - Compare hydrolysis rates in aqueous acetone with non-CF₃ analogs.
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and quantify charge distribution .
Advanced Research Questions
Q. How can contradictory data on solvent-dependent reactivity be resolved?
Case Study : Conflicting reports on nucleophilic substitution rates in polar aprotic vs. protic solvents. Methodological Approach :
Kinetic Studies : Measure reaction rates in DMSO, THF, and MeOH using UV-Vis spectroscopy to track acyl chloride consumption.
Solvent Parameters : Correlate results with Kamlet-Taft solvent parameters (polarity, hydrogen-bond donor/acceptor capacity).
Computational Modeling : Use COSMO-RS simulations to predict solvation effects on transition states .
Example Outcome : Higher reactivity in DMSO may arise from enhanced stabilization of the charged intermediate.
Q. What strategies mitigate competing side reactions during amide coupling with this compound?
Challenge : Competing hydrolysis of the acyl chloride in aqueous conditions. Solutions :
Q. How can computational methods guide the design of derivatives for medicinal chemistry applications?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases) by modeling interactions between the trifluoromethylphenyl group and hydrophobic binding pockets.
- ADMET Prediction : SwissADME or ProTox-II assess pharmacokinetic properties (e.g., CYP450 inhibition risk due to the CF₃ group).
- QSAR Modeling : Relate substituent effects (e.g., substituents at the 5-position) to bioactivity using MOE or Schrödinger .
Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?
Challenges :
- Disorder in the CF₃ group due to free rotation.
- Weak diffraction from light atoms (e.g., fluorine).
Solutions : - Low-Temperature Data Collection (100 K) to reduce thermal motion.
- Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Hirshfeld Surface Analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-F∙∙∙H contacts).
Q. How do steric effects from the 3-(trifluoromethyl)phenyl group influence regioselectivity in subsequent reactions?
Case Study : Electrophilic aromatic substitution (EAS) on the furan ring. Methodological Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
